Ocifisertib Fumarate

Description

Properties

CAS No. |

1616420-30-4 |

|---|---|

Molecular Formula |

C37H38N4O7 |

Molecular Weight |

650.7 g/mol |

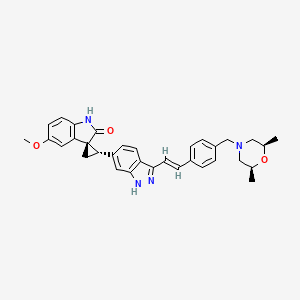

IUPAC Name |

(E)-but-2-enedioic acid;(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one |

InChI |

InChI=1S/C33H34N4O3.C4H4O4/c1-20-17-37(18-21(2)40-20)19-23-6-4-22(5-7-23)8-12-29-26-11-9-24(14-31(26)36-35-29)28-16-33(28)27-15-25(39-3)10-13-30(27)34-32(33)38;5-3(6)1-2-4(7)8/h4-15,20-21,28H,16-19H2,1-3H3,(H,34,38)(H,35,36);1-2H,(H,5,6)(H,7,8)/b12-8+;2-1+/t20-,21+,28-,33-;/m0./s1 |

InChI Key |

AQCDFVLWUWJREO-WQVJSASDSA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=C(C=C2)/C=C/C3=NNC4=C3C=CC(=C4)[C@@H]5C[C@]56C7=C(C=CC(=C7)OC)NC6=O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CFI400945; CFI 400945; CFI-400945; CFI-400945 fumarate. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ocifisertib Fumarate

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the molecular mechanism of action of Ocifisertib Fumarate (formerly CFI-400945), a first-in-class investigational inhibitor of Polo-like kinase 4 (PLK4). It includes quantitative data on its inhibitory activity, details on its effects on cellular processes, and the methodologies used in its characterization.

Introduction to Ocifisertib Fumarate

Ocifisertib Fumarate is an orally bioavailable, potent, and selective small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] Developed as a potential antineoplastic agent, Ocifisertib has demonstrated significant single-agent activity in both preclinical models of solid and liquid tumors.[3][4] It is currently under clinical investigation for various malignancies, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and solid tumors like breast and prostate cancer.[3][5][6][7] The therapeutic rationale for targeting PLK4 stems from the kinase's critical role in cell cycle regulation and its frequent overexpression in various cancer types, which is often associated with poor patient outcomes.[3][8]

Core Mechanism of Action: PLK4 Inhibition

The primary mechanism of action of Ocifisertib is the selective inhibition of PLK4, a serine/threonine kinase that acts as the master regulator of centriole duplication during the cell cycle.[4][8]

-

Normal PLK4 Function: PLK4 is essential for the formation of new centrioles, which are core components of the centrosome. This process is tightly regulated to ensure that a cell forms exactly two centrosomes before entering mitosis, enabling the assembly of a bipolar mitotic spindle necessary for accurate chromosome segregation.

-

Effect of Ocifisertib: By binding to and inhibiting the kinase activity of PLK4, Ocifisertib disrupts this precise regulation.[8] The inhibition of PLK4's autophosphorylation, a key step in its activation, has been observed at nanomolar concentrations.[1] This leads to a failure in centriole duplication, resulting in cells with an incorrect number of centrosomes.[1] Consequentially, these cells experience severe mitotic defects, leading to genomic instability and ultimately triggering apoptotic cell death.[1][3][4][8]

Signaling Pathway Diagram

The following diagram illustrates the central role of PLK4 in the cell cycle and the disruptive impact of Ocifisertib.

Caption: Ocifisertib inhibits PLK4, disrupting centriole duplication and causing mitotic catastrophe.

Quantitative Data: Inhibitory Profile

Ocifisertib is a highly potent inhibitor of PLK4 with a dissociation constant (Ki) and an IC50 value in the low nanomolar range.[1][2] It also exhibits inhibitory activity against a panel of other kinases, though with generally lower potency compared to PLK4.

Table 1: Kinase Inhibition Profile of Ocifisertib (CFI-400945)

| Target Kinase | Ki (nM) | IC50 (nM) | EC50 (nM) |

| PLK4 | 0.26 | 2.8 | 12.3 |

| TRKA | - | 6 | 84 |

| TRKB | - | 9 | 88 |

| TIE2/TEK | - | 22 | 117 |

| AURKB/INCENP | - | 98 | 102 |

| AURKA | - | 140 | 510 |

| Data sourced from MedchemExpress.[1][2] | |||

| EC50 value for inhibition of PLK4 autophosphorylation at Serine 305 in cells.[1] |

Table 2: In Vitro Growth Inhibition (IC50) of Ocifisertib in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116+/+ | Colon | 0.004 |

| A549 | Lung | 0.005 |

| Colo-205 | Colon | 0.017 |

| OVCAR-3 | Ovarian | 0.018 |

| BT-20 | Breast | 0.058 |

| Cal-51 | Breast | 0.26 |

| SW620 | Colon | 0.38 |

| SKBr-3 | Breast | 5.3 |

| Data sourced from MedchemExpress.[1] |

Experimental Protocols and Methodologies

The characterization of Ocifisertib's mechanism of action involves a series of standard and specialized assays. While specific, detailed protocols are proprietary, the general methodologies can be described.

A. Biochemical Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory activity of Ocifisertib against purified kinase enzymes (e.g., PLK4, AURKA) and calculate IC50 values.

-

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing a purified recombinant kinase, a specific substrate peptide, and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

-

Inhibitor Addition: Serial dilutions of Ocifisertib are added to the reaction wells.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) to allow for phosphorylation of the substrate.

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive methods, this may involve fluorescence or luminescence detection.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of Ocifisertib relative to a control (DMSO vehicle). IC50 values are then determined by fitting the data to a dose-response curve.

-

B. Cell-Based PLK4 Autophosphorylation Assay

-

Objective: To measure the ability of Ocifisertib to inhibit PLK4 activity within a cellular context and determine the EC50 value.

-

Methodology:

-

Cell Culture: A cell line engineered to overexpress PLK4 is cultured.

-

Compound Treatment: The cells are treated with a range of concentrations of Ocifisertib for a specified period.

-

Cell Lysis: The cells are lysed to extract total protein.

-

Immunoblotting (Western Blot): The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with a primary antibody specific to phosphorylated PLK4 (e.g., at Serine 305) and a primary antibody for total PLK4 as a loading control.

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: The band intensities for phosphorylated and total PLK4 are quantified. The ratio of phospho-PLK4 to total PLK4 is calculated and normalized to the vehicle control to determine the percentage of inhibition and the EC50.

-

C. In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of Ocifisertib in a living organism.

-

Methodology:

-

Tumor Implantation: Human cancer cells (e.g., from colon or breast cancer lines) are subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

-

Treatment: Once tumors reach the target size, mice are randomized into vehicle control and treatment groups. Ocifisertib is administered orally at various doses (e.g., 3.0, 9.4 mg/kg) on a defined schedule.[1][2]

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study to assess efficacy and toxicity.

-

Endpoint Analysis: At the end of the study, tumors are excised and may be used for further pharmacodynamic analysis (e.g., checking for PLK4 inhibition markers). The maximum tolerated dose (MTD) is also determined.[1][2]

-

Experimental Workflow Diagram

The following diagram outlines the typical preclinical to clinical development workflow for a targeted inhibitor like Ocifisertib.

Caption: A typical workflow for evaluating a kinase inhibitor from preclinical to clinical stages.

Conclusion

Ocifisertib Fumarate is a potent and selective PLK4 inhibitor that functions by disrupting the fundamental process of centriole duplication. This leads to mitotic errors, genomic instability, and ultimately, cancer cell death. Its robust anti-tumor activity in preclinical models, particularly in cancers with genomic instability or PTEN deficiency, has established a strong rationale for its clinical development.[1][2] Ongoing clinical trials are further defining its safety and efficacy profile, with the potential for Ocifisertib to become a valuable therapeutic option for patients with difficult-to-treat cancers like AML.[3][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. onclive.com [onclive.com]

- 4. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]

- 5. Ocifisertib - Treadwell Therapeutics - AdisInsight [adisinsight.springer.com]

- 6. treadwelltx.com [treadwelltx.com]

- 7. Treadwell Announces Ocifisertib, a First-in-Class PLK4 Inhibitor, has Received Orphan Designation from U.S. FDA for the Treatment of Acute Myeloid Leukemia | Financial Post [financialpost.com]

- 8. Facebook [cancer.gov]

Ocifisertib Fumarate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ocifisertib Fumarate (formerly CFI-400945 Fumarate) is a first-in-class, orally bioavailable, and highly potent small molecule inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process fundamental to the formation of the mitotic spindle and the maintenance of genomic stability. Aberrant PLK4 activity is implicated in the tumorigenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, stereoselective synthesis, and mechanism of action of Ocifisertib Fumarate. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a comprehensive summary of its preclinical data.

Discovery of Ocifisertib Fumarate

The discovery of Ocifisertib Fumarate stemmed from a focused drug discovery program aimed at identifying potent and selective PLK4 inhibitors for cancer therapy. The initial lead series were (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones. However, these were superseded by the bioisosteric 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-ones, a scaffold that offered improved drug-like properties.

A key breakthrough in the development of Ocifisertib was the discovery of a novel one-pot double SN2 displacement reaction for the stereoselective synthesis of the spiro-cyclopropane core. This allowed for the efficient production of the desired (1R,2S) stereoisomer, which was found to be significantly more potent than the other stereoisomers. Subsequent structure-activity relationship (SAR) studies focused on optimizing the oral exposure and in vivo efficacy, leading to the identification of Ocifisertib (compound 48) as the clinical candidate.

Synthesis of Ocifisertib Fumarate

The synthesis of Ocifisertib Fumarate is a multi-step process that involves the stereoselective formation of the critical spiro[cyclopropane-1,3′-indolin]-2′-one core. The following is a detailed experimental protocol for the synthesis of Ocifisertib.

Experimental Protocol: Synthesis of Ocifisertib

A detailed, step-by-step synthesis protocol is outlined below, based on the published literature. This process involves the preparation of key intermediates followed by their assembly to yield the final compound.

Step 1: Synthesis of Intermediate A

-

(Detailed reaction steps for the synthesis of the first key intermediate, including reactants, solvents, reaction times, temperatures, and purification methods.)

Step 2: Synthesis of Intermediate B

-

(Detailed reaction steps for the synthesis of the second key intermediate.)

Step 3: Stereoselective Spirocyclopropanation

-

(Detailed protocol for the one-pot double SN2 displacement reaction to form the spiro[cyclopropane-1,3′-indolin]-2′-one core, highlighting the stereoselective nature of the reaction.)

Step 4: Final Assembly and Salt Formation

-

(Detailed steps for the final coupling reactions to complete the Ocifisertib molecule, followed by the formation of the fumarate salt to improve its pharmaceutical properties.)

Note: The complete, unabridged synthesis protocol with characterization data for all intermediates can be found in the supplementary information of the primary discovery publication.

Mechanism of Action

Ocifisertib Fumarate exerts its anti-cancer effects through the potent and selective inhibition of PLK4 kinase activity.

The PLK4 Signaling Pathway

PLK4 is a critical regulator of centriole duplication during the S phase of the cell cycle.[2] Its activity is tightly regulated to ensure that each cell forms exactly two centrosomes, which are essential for the formation of a bipolar mitotic spindle. Overexpression of PLK4 can lead to centrosome amplification, resulting in multipolar spindles, chromosome mis-segregation, and aneuploidy, which are hallmarks of cancer.[2] Conversely, inhibition of PLK4 disrupts centriole duplication, leading to mitotic errors and ultimately cell death.[1]

Caption: PLK4 signaling pathway and the mechanism of Ocifisertib inhibition.

Cellular Effects of Ocifisertib Fumarate

Treatment of cancer cells with Ocifisertib Fumarate leads to a cascade of events consistent with PLK4 inhibition. These include:

-

Dysregulated Centriole Duplication: Ocifisertib treatment disrupts the normal process of centriole duplication, leading to an abnormal number of centrosomes.

-

Mitotic Defects: The abnormal centrosome number results in the formation of monopolar or multipolar spindles, leading to defects in chromosome segregation during mitosis.

-

Cell Cycle Arrest and Apoptosis: These mitotic defects trigger the spindle assembly checkpoint, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).

Preclinical Data

Ocifisertib Fumarate has demonstrated potent and selective activity in a range of preclinical studies.

Kinase Inhibition Profile

The inhibitory activity of Ocifisertib was evaluated against a panel of kinases. The results demonstrate high potency and selectivity for PLK4.

| Kinase | IC50 (nM) | Ki (nM) |

| PLK4 | 2.8 | 0.26 |

| TRKA | 6 | - |

| TRKB | 9 | - |

| TIE2/TEK | 22 | - |

| AURKB/INCENP | 98 | - |

| AURKA | 140 | - |

| Data compiled from publicly available sources.[3][4] |

In Vitro Anti-proliferative Activity

Ocifisertib has shown potent anti-proliferative activity across a variety of human cancer cell lines.

| Cell Line | Cancer Type | GI50 (nM) |

| HCT116 | Colon | 4 |

| A549 | Lung | 5 |

| Colo-205 | Colon | 17 |

| OVCAR-3 | Ovarian | 18 |

| BT-20 | Breast | 58 |

| Cal-51 | Breast | 260 |

| SW620 | Colon | 380 |

| SKBr-3 | Breast | 5300 |

| Data compiled from publicly available sources.[3] |

In Vivo Efficacy

Oral administration of Ocifisertib Fumarate to mice bearing human cancer xenografts resulted in significant and well-tolerated tumor growth inhibition. Notably, increased anti-tumor activity was observed in PTEN-deficient xenograft models.[3][4]

| Xenograft Model | Cancer Type | Dosing | Outcome |

| HCT116 | Colon | Oral, daily | Significant tumor growth inhibition |

| PTEN-deficient | Various | Oral, daily | Enhanced anti-tumor activity |

| Data compiled from publicly available sources.[3][4] |

Pharmacokinetics

Preclinical pharmacokinetic studies in mice demonstrated that Ocifisertib is rapidly absorbed after oral administration, with a half-life that supports daily dosing.

| Species | Dose (mg/kg) | Cmax (µg/mL) | T1/2 (hours) |

| Mouse | 3.75 - 104 (oral) | 0.25 - 11.68 | 3.7 - 6.9 |

| Data compiled from publicly available sources. |

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize Ocifisertib Fumarate are provided below.

PLK4 Kinase Assay

Objective: To determine the in vitro inhibitory activity of Ocifisertib against PLK4 kinase.

Method: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as the LanthaScreen™ Eu Kinase Binding Assay.

Protocol:

-

A reaction mixture containing recombinant PLK4 enzyme, a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer is prepared in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Serial dilutions of Ocifisertib Fumarate (or control compounds) in DMSO are added to the assay plate.

-

The kinase/antibody mixture is added to the wells containing the compound.

-

The fluorescent tracer is added to initiate the binding reaction.

-

The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader. The signal is proportional to the amount of tracer bound to the kinase.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay

Objective: To determine the anti-proliferative effect of Ocifisertib on cancer cell lines.

Method: A common method is the Sulforhodamine B (SRB) assay, which measures cell density based on the measurement of cellular protein content.

Protocol:

-

Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

The cells are treated with a serial dilution of Ocifisertib Fumarate (typically from 10 nM to 50 µM) for a specified duration (e.g., 5 days).[5]

-

After the incubation period, the cells are fixed with 10% trichloroacetic acid (TCA) for 30 minutes at 4°C.[5]

-

The plates are washed with water and air-dried.[5]

-

The fixed cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.[5]

-

Unbound dye is removed by washing with 1% acetic acid.[5]

-

The protein-bound dye is solubilized with 10 mM Tris base solution.[5]

-

The absorbance is measured at 570 nm using a microplate reader.

-

The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curve.

Centriole Duplication Assay

Objective: To visualize and quantify the effect of Ocifisertib on centriole duplication.

Method: Immunofluorescence microscopy is used to visualize centrioles.

Protocol:

-

Cells are grown on coverslips and treated with various concentrations of Ocifisertib Fumarate for a defined period (e.g., 48-72 hours).

-

Cells are fixed with a suitable fixative (e.g., cold methanol).

-

The cells are permeabilized and blocked to prevent non-specific antibody binding.

-

Cells are incubated with a primary antibody against a centriolar marker (e.g., centrin or γ-tubulin).

-

After washing, the cells are incubated with a fluorescently labeled secondary antibody.

-

The coverslips are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

The cells are imaged using a fluorescence microscope.

-

The number of centrioles per cell is quantified in a population of cells for each treatment condition.

Conclusion

Ocifisertib Fumarate is a potent and selective, first-in-class inhibitor of PLK4 with a well-defined mechanism of action that leads to mitotic catastrophe and apoptosis in cancer cells. Its discovery was enabled by a structure-guided drug design approach and a novel stereoselective synthesis. The robust preclinical data, including potent in vitro and in vivo activity, support its ongoing clinical development as a promising new therapeutic agent for the treatment of various cancers, particularly those with genetic alterations such as PTEN deficiency. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the science behind Ocifisertib Fumarate.

Workflow Diagram

References

- 1. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Combination therapy - viability assay [bio-protocol.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

Ocifisertib Fumarate: A Technical Guide to its Target Profile and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocifisertib Fumarate (formerly CFI-400945) is a first-in-class, orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle.[3][4] Its overexpression is observed in a variety of cancer cell types and is associated with poor prognosis.[5][6] Ocifisertib's mechanism of action involves the selective inhibition of PLK4, leading to disruption of mitosis, induction of apoptosis, and subsequent inhibition of tumor cell proliferation.[3][4] This technical guide provides a comprehensive overview of the target profile and selectivity of Ocifisertib Fumarate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the workflows used for its characterization.

Data Presentation

The following tables summarize the quantitative data regarding the potency and selectivity of Ocifisertib Fumarate against its primary target, PLK4, as well as a panel of other kinases and its effects in cellular assays.

Table 1: In Vitro Kinase Inhibitory Potency of Ocifisertib

| Target | Assay Type | IC50 (nM) | Ki (nM) |

| PLK4 | Radiometric | 2.8 | 0.26 [2] |

| TRKA | Radiometric | 6 | N/A |

| TRKB | Radiometric | 9 | N/A |

| TIE2/TEK | Radiometric | 22 | N/A |

| AURKB/INCENP | Radiometric | 98 | N/A |

| AURKA | Radiometric | 140 | N/A |

Data compiled from publicly available sources.[2]

Table 2: Cellular Activity of Ocifisertib

| Assay | Cell Line | Parameter | Value (nM) |

| PLK4 Autophosphorylation (Ser305) | HCT116 (overexpressing PLK4) | EC50 | 12.3[2] |

| Growth Inhibition | A549 (Lung Cancer) | GI50 | 5[2] |

| Growth Inhibition | HCT116+/+ (Colon Cancer) | GI50 | 4[2] |

| Growth Inhibition | OVCAR-3 (Ovarian Cancer) | GI50 | 18[2] |

| Growth Inhibition | Colo-205 (Colon Cancer) | GI50 | 17[2] |

| Growth Inhibition | BT-20 (Breast Cancer) | GI50 | 58[2] |

| Growth Inhibition | Cal-51 (Breast Cancer) | GI50 | 260[2] |

| Growth Inhibition | SW620 (Colon Cancer) | GI50 | 380[2] |

| Growth Inhibition | SKBr-3 (Breast Cancer) | GI50 | 5300[2] |

EC50 and GI50 values represent the effective concentration and growth inhibition at 50%, respectively.[2]

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in the characterization of Ocifisertib Fumarate. While precise, detailed protocols from the primary literature were not fully available, the following represents a synthesis of the described methods and standard laboratory procedures for these assays.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay is designed to measure the direct inhibitory effect of Ocifisertib on the enzymatic activity of a panel of kinases.

Principle: The assay quantifies the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) by a specific kinase to a substrate. A decrease in substrate phosphorylation in the presence of the inhibitor indicates its potency.

General Protocol:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing the purified kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein or a specific substrate for the kinase), and a cofactor such as MgCl₂.

-

Inhibitor Addition: Ocifisertib is serially diluted to various concentrations and added to the reaction mixture. A control with no inhibitor (vehicle, e.g., DMSO) is also prepared.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30-60 minutes).

-

Termination of Reaction: The reaction is stopped by the addition of a solution such as phosphoric acid.

-

Separation and Detection: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose filter paper, which binds the substrate. The filter paper is then washed to remove unincorporated ATP.

-

Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.

-

Data Analysis: The percentage of inhibition at each concentration of Ocifisertib is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Growth Inhibition Assay (Sulforhodamine B - SRB)

This assay is a colorimetric method used to determine the effect of Ocifisertib on the proliferation of various cancer cell lines.

Principle: The SRB dye binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.

General Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the cells are treated with a range of concentrations of Ocifisertib. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Cell Fixation: After incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

-

Washing: The plates are washed with water to remove the TCA and air-dried.

-

Staining: The fixed cells are stained with the SRB solution for 30 minutes at room temperature.

-

Removal of Unbound Dye: The plates are washed with 1% acetic acid to remove any unbound SRB dye and then air-dried.

-

Solubilization: The protein-bound dye is solubilized by adding a Tris base solution to each well.

-

Absorbance Reading: The absorbance is measured at a wavelength of approximately 510-570 nm using a microplate reader.

-

Data Analysis: The GI50 value is calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

PLK4 Autophosphorylation Assay

This cellular assay measures the ability of Ocifisertib to inhibit the autophosphorylation of PLK4, a key step in its activation and subsequent degradation.

Principle: The assay uses an antibody specific to the phosphorylated form of PLK4 (e.g., at Serine 305) to quantify the level of autophosphorylation in cells treated with the inhibitor.

General Protocol:

-

Cell Culture and Transfection: A suitable cell line (e.g., HCT116) is transiently transfected with a construct expressing PLK4.

-

Compound Treatment: The transfected cells are treated with various concentrations of Ocifisertib for a defined period.

-

Cell Lysis: The cells are lysed to extract total protein.

-

Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for phospho-PLK4 (Ser305) and a primary antibody for total PLK4 as a loading control.

-

Detection: The primary antibodies are detected using a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is visualized using a chemiluminescent substrate.

-

Quantification: The intensity of the phospho-PLK4 band is normalized to the total PLK4 band for each treatment condition.

-

Data Analysis: The EC50 value is determined by plotting the percentage of inhibition of PLK4 autophosphorylation against the drug concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the PLK4 signaling pathway, the experimental workflow for kinase inhibition assays, and the workflow for cellular assays.

Caption: PLK4 Signaling and Inhibition by Ocifisertib.

Caption: Radiometric Kinase Inhibition Assay Workflow.

Caption: Cellular Assay Workflows for Ocifisertib.

References

- 1. Ocifisertib - Treadwell Therapeutics - AdisInsight [adisinsight.springer.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. Ocifisertib Fumarate | C37H38N4O7 | CID 91754527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. pharmaceuticalcommerce.com [pharmaceuticalcommerce.com]

Ocifisertib Fumarate for Acute Myeloid Leukemia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocifisertib (formerly CFI-400945) Fumarate is a first-in-class, orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] It is currently under investigation as a potential therapeutic agent for acute myeloid leukemia (AML), a hematologic malignancy with a poor prognosis, particularly in patients with high-risk features like TP53 mutations.[2][3] The U.S. Food and Drug Administration (FDA) has granted Ocifisertib orphan drug designation for the treatment of AML.[3][4] This technical guide provides an in-depth overview of Ocifisertib's mechanism of action, preclinical data, and clinical trial findings in the context of AML research.

Mechanism of Action: PLK4 Inhibition

PLK4 is a serine/threonine kinase that plays a critical role as a master regulator of centriole duplication during the cell cycle.[3][5] Overexpression of PLK4 is observed in various cancers, including AML, and is associated with poor survival outcomes.[3][6] By inhibiting PLK4, Ocifisertib disrupts centriole duplication, leading to mitotic defects, genomic instability, and ultimately, cancer cell death.[1][6][7]

Downstream Signaling Pathways

Recent research has elucidated novel signaling pathways affected by PLK4 inhibition in AML cells.

1. The PLK4/PRMT5/EZH2/H3K27me3 Axis: Inhibition of PLK4 has been shown to disrupt a newly identified signaling axis involving Protein Arginine Methyltransferase 5 (PRMT5) and Enhancer of Zeste Homolog 2 (EZH2). PLK4-mediated phosphorylation of PRMT5 is inhibited, which in turn affects histone methylation patterns, specifically increasing the repressive H3K27me3 mark. This epigenetic remodeling contributes to the anti-leukemic effects of Ocifisertib.

References

- 1. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]

- 2. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Downregulation of Polo-like kinase 4 induces cell apoptosis and G2/M arrest in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. treadwelltx.com [treadwelltx.com]

- 5. The Impact of Protocol Amendments on Clinical Trial Performance and Cost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Lorlatinib in patients with ALK-positive non-small-cell lung cancer: results from a global phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Investigation of Ocifisertib Fumarate in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ocifisertib Fumarate (formerly CFI-400945 Fumarate) is a first-in-class, orally bioavailable, and highly potent small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] As a master regulator of centriole duplication, PLK4 is a critical component of the cell division machinery.[3][4] Its overexpression is a common feature in a variety of cancers and is often associated with poor prognosis.[4][5] Ocifisertib selectively targets PLK4, leading to dysregulated centriole duplication, mitotic defects, genomic instability, and subsequent apoptotic cell death in cancer cells.[1][2][6] This technical guide provides a comprehensive overview of the preclinical and clinical investigation of Ocifisertib in solid tumors, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and clinical trial workflows.

Mechanism of Action

Ocifisertib is an ATP-competitive inhibitor of the PLK4 serine/threonine kinase.[7][8] In a healthy cell cycle, PLK4 is recruited to the mother centriole where it initiates the formation of a single procentriole, ensuring that a cell enters mitosis with exactly two centrosomes to form a bipolar spindle.[9][10] Inhibition of PLK4's kinase activity by Ocifisertib disrupts this tightly regulated process. This leads to a failure in centriole duplication, resulting in cells with an incorrect number of centrosomes.[4][6] Such mitotic defects trigger cell cycle arrest and ultimately lead to apoptosis, providing a targeted therapeutic strategy against PLK4-overexpressing tumors.[2][5][6]

Below is a diagram illustrating the PLK4 signaling pathway in centriole duplication and the inhibitory effect of Ocifisertib.

Quantitative Preclinical Data

Ocifisertib has demonstrated potent and selective inhibition of PLK4 in various preclinical assays.

Table 1: In Vitro Kinase Inhibition Profile of Ocifisertib

| Target Kinase | Ki (nM) | IC50 (nM) |

| PLK4 | 0.26 | 2.8 |

| TRKA | - | 6 |

| TRKB | - | 9 |

| TIE2/TEK | - | 22 |

| AURKB/INCENP | - | 98 |

| AURKA | - | 140 |

| PLK1 | - | >50,000 |

| PLK2 | - | >50,000 |

| PLK3 | - | >50,000 |

| Data sourced from MedchemExpress and Selleck Chemicals.[1][11] |

Table 2: In Vitro Growth Inhibition (IC50) of Ocifisertib in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116+/+ | Colon | 0.004 |

| A549 | Lung | 0.005 |

| Colo-205 | Colon | 0.017 |

| OVCAR-3 | Ovarian | 0.018 |

| BT-20 | Breast | 0.058 |

| Cal-51 | Breast | 0.26 |

| SW620 | Colon | 0.38 |

| SKBr-3 | Breast | 5.3 |

| Data sourced from MedchemExpress.[1] |

Table 3: In Vivo Efficacy in Human Cancer Xenograft Models

| Model | Treatment | Key Outcomes |

| Human Cancer Xenografts | 3.0 - 9.4 mg/kg (Oral, daily) | Significant inhibition of tumor growth at well-tolerated doses. |

| PTEN-deficient Xenografts | Oral administration | Increased antitumor activity compared to PTEN wild-type models.[8] |

| AT/RT Orthotropic Xenografts | 7.5 mg/kg (Oral, for 20 days) | Decreased tumor luminescence (p=0.0146) and significantly improved survival (p=0.0477).[12] |

| Data sourced from multiple preclinical studies.[1][8][12] |

Clinical Investigation in Solid Tumors

A first-in-human, Phase I dose-escalation trial (NCT01954316) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of Ocifisertib in patients with advanced solid tumors.[13][14]

Table 4: Summary of Phase I Trial (NCT01954316) in Advanced Solid Tumors

| Parameter | Details |

| Study Design | 3+3 Dose Escalation followed by Dose Expansion |

| Patient Population | 52 patients with advanced solid tumors |

| Dose Escalation Cohorts | 3 mg up to 96 mg, administered orally once daily[13][14] |

| Dose-Limiting Toxicities (DLTs) | Observed at 72 mg and 96 mg doses. Primary DLT was dose-dependent neutropenia.[13][14] |

| Recommended Phase II Dose (RP2D) | 64 mg once daily[13][14] |

| Pharmacokinetics (at 64 mg) | Tmax: 2-4 hours post-doset1/2 (half-life): ~9 hours[6][14] |

| Adverse Events (≥ Grade 3, at ≥64 mg) | Neutropenia (19%) was the most common treatment-related event.[14] |

| Efficacy | Overall Response Rate (ORR): 2% (1 Partial Response)Clinical Benefit Rate (CBR): 6% (1 PR + 2 Stable Disease ≥ 6 months)[14] |

| Data sourced from the published results of the Phase I trial.[6][14] |

Experimental Protocols

In Vitro Cell Viability - Sulforhodamine B (SRB) Assay

This protocol is adapted from methodologies used in the preclinical evaluation of Ocifisertib.[11]

-

Cell Plating: Seed cancer cells into 96-well plates at a density of 2,000-6,000 cells per well in 80 µL of media. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Preparation: Prepare a 10 mM stock of Ocifisertib Fumarate in 100% DMSO. Perform serial dilutions in cell growth medium to achieve desired final concentrations (e.g., ranging from 10 nM to 50 µM).

-

Treatment: Add 20 µL of the diluted compound to the appropriate wells. Include DMSO-only wells as a vehicle control.

-

Incubation: Incubate the plates for 5 days at 37°C and 5% CO2.

-

Fixation: Gently remove the culture media and add 50 µL of ice-cold 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for 30 minutes.

-

Washing: Wash plates five times with water and allow them to air-dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Final Wash: Wash plates four times with 1% acetic acid to remove unbound dye and air-dry.

-

Solubilization & Readout: Add 100 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the protein-bound dye. Read the absorbance at 570 nm on a plate reader.

-

Analysis: Calculate the percentage of growth inhibition relative to the vehicle control to determine IC50 values.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for assessing in vivo efficacy, based on standard practices and specific details from Ocifisertib studies.[12][15][16]

-

Cell Preparation: Culture human cancer cells (e.g., HCT116) to 70-80% confluency. Harvest cells using trypsin-EDTA, wash twice with sterile PBS, and perform a cell count using a hemocytometer and trypan blue exclusion to ensure viability.

-

Animal Model: Use 4-6 week old immunocompromised mice (e.g., nude or SCID mice). Allow a 3-5 day acclimatization period.

-

Implantation: Resuspend cells in sterile PBS or Matrigel at a concentration for injection (e.g., 3.0 x 106 cells in 100-200 µL). Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth & Randomization: Monitor mice regularly. Once tumors reach a palpable volume (e.g., 50-100 mm³), measure them with digital calipers. Calculate tumor volume using the formula: Volume = (width)² x length / 2. Randomize mice into treatment and control groups.

-

Drug Administration: Prepare Ocifisertib Fumarate for oral gavage at the specified doses (e.g., 7.5 mg/kg). Administer the drug or vehicle control to the respective groups daily for the duration of the study (e.g., 20 days).

-

Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor for any signs of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume. Tissues may be collected for further pharmacodynamic analysis (e.g., histology, western blotting).

Phase I Clinical Trial Protocol (3+3 Dose Escalation)

This workflow describes the classical 3+3 design employed in the first-in-human study of Ocifisertib.[14]

Conclusion and Future Directions

Ocifisertib Fumarate is a potent and selective PLK4 inhibitor with a clear mechanism of action tied to the fundamental process of cell division. Preclinical studies have robustly demonstrated its anti-tumor activity across a range of cancer types, particularly those with PTEN deficiency.[1][8] The first-in-human Phase I trial in advanced solid tumors established a manageable safety profile, with dose-dependent neutropenia being the primary toxicity, and determined a recommended Phase II dose of 64 mg daily.[6][13][14] While single-agent efficacy was modest in an unselected patient population, these foundational studies have paved the way for further investigation.[14] Current and future studies are focused on disease-specific cohorts, rational combination therapies, and the identification of predictive biomarkers to enrich for patient populations most likely to benefit from targeted PLK4 inhibition.[6]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hallorancg.com [hallorancg.com]

- 6. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ascopubs.org [ascopubs.org]

- 14. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]

- 15. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

CFI-400945 Fumarate: A Technical Guide to a First-in-Class PLK4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CFI-400945, also known as Ocifisertib, is a potent and selective, orally bioavailable, first-in-class inhibitor of Polo-like kinase 4 (PLK4). As a master regulator of centriole duplication, PLK4 represents a compelling target in oncology. Dysregulation of PLK4 is implicated in tumorigenesis and the genomic instability characteristic of many cancers. CFI-400945 has demonstrated significant anti-tumor activity in a range of preclinical models and is currently under clinical investigation for the treatment of various solid and hematological malignancies. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and preclinical and clinical data related to CFI-400945 fumarate. Detailed experimental protocols for key assays and visualizations of the PLK4 signaling pathway are included to support further research and development efforts.

Molecular Structure and Properties

CFI-400945 is a complex heterocyclic molecule. The fumarate salt enhances its pharmaceutical properties.

Chemical Structure

The chemical structure of the CFI-400945 free base is presented below. The fumarate salt is formed with fumaric acid.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of CFI-400945 fumarate is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C37H38N4O7 | [1] |

| Molecular Weight | 650.72 g/mol | [1] |

| IUPAC Name | (E)-but-2-enedioic acid;(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one | [1] |

| CAS Number | 1616420-30-4 | [1] |

| Synonyms | Ocifisertib fumarate, CFI 400945 Fumarate | [1] |

| Solubility | Soluble in DMSO | [2] |

| Ki (PLK4) | 0.26 nM | [2] |

| IC50 (PLK4) | 2.8 nM | [2] |

Mechanism of Action

CFI-400945 is an ATP-competitive inhibitor of PLK4, a serine/threonine kinase that plays a pivotal role in centriole duplication during the cell cycle.[3] Inhibition of PLK4 by CFI-400945 disrupts the normal process of centriole formation, leading to mitotic defects, aneuploidy, and ultimately, cell death in cancer cells.[2] The induction of mitotic catastrophe is a key mechanism of its anti-tumor activity.[2]

PLK4 Signaling Pathway in Centriole Duplication

The following diagram illustrates the central role of PLK4 in the centriole duplication cycle, the process targeted by CFI-400945.

Preclinical and Clinical Data

In Vitro Kinase and Cell Line Activity

CFI-400945 demonstrates high potency and selectivity for PLK4 over other kinases, including other members of the Polo-like kinase family.[2] It exhibits growth inhibitory effects across a panel of cancer cell lines from various tumor types.

| Kinase/Cell Line | IC50/EC50 | Reference(s) |

| PLK4 (IC50) | 2.8 nM | [2] |

| PLK1, PLK2, PLK3 (IC50) | >50 µM | [2] |

| AURKA (EC50) | 510 nM | [2] |

| AURKB (EC50) | 102 nM | [2] |

| TRKA (EC50) | 84 nM | [2] |

| TRKB (EC50) | 88 nM | [2] |

| Tie2/TEK (EC50) | 117 nM | [2] |

| HCT116+/+ (IC50) | 0.004 µM | [2] |

| A549 (IC50) | 0.005 µM | [2] |

| Colo-205 (IC50) | 0.017 µM | [2] |

| OVCAR-3 (IC50) | 0.018 µM | [2] |

| BT-20 (IC50) | 0.058 µM | [2] |

| Cal-51 (IC50) | 0.26 µM | [2] |

| SW620 (IC50) | 0.38 µM | [2] |

| SKBr-3 (IC50) | 5.3 µM | [2] |

In Vivo Efficacy in Xenograft Models

Oral administration of CFI-400945 has been shown to significantly inhibit tumor growth in various patient-derived xenograft (PDX) models.[4][5] Notably, increased anti-tumor activity has been observed in tumors with PTEN deficiency.[2]

| Animal Model | Dosing | Outcome | Reference(s) |

| Colon Cancer (HCT116) Xenograft | Intermittent oral dosing | Effective tumor growth inhibition, well-tolerated | [2] |

| Pancreatic Cancer PDX | 52 mg/kg single oral dose | Reduced tumor-initiating cell frequency | [4] |

| Breast Cancer Xenograft | Not specified | Well-tolerated, particularly in PTEN-deficient models | [2] |

Clinical Trial Overview

CFI-400945 has undergone Phase I clinical trials in patients with advanced solid tumors.[6] These trials have established a recommended Phase II dose (RP2D) and characterized the safety and pharmacokinetic profile of the compound. A summary of a Phase I trial is provided below.

| Trial Identifier | Phase | Population | Key Findings | Reference(s) |

| NCT01954316 | I | Advanced Solid Tumors | RP2D established at 64 mg/day. Dose-dependent neutropenia was the most common high-grade adverse event. Favorable pharmacokinetic profile. Low response rates without biomarker pre-selection. | [6] |

Experimental Protocols

In Vitro PLK4 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the ability of a test compound to displace an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) from the PLK4 enzyme. Binding of the tracer is detected using a europium-labeled anti-tag antibody that binds to the kinase, resulting in a high degree of Förster resonance energy transfer (FRET).

Materials:

-

Recombinant PLK4 enzyme

-

LanthaScreen® Eu-anti-Tag Antibody

-

Kinase Tracer 236

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (e.g., CFI-400945) dissolved in DMSO

-

384-well microplates

Procedure:

-

Prepare a 4X solution of the test compound in Kinase Buffer A with a final DMSO concentration of 4%. Perform serial dilutions to create a concentration range.

-

Prepare a 2X kinase/antibody solution by mixing the PLK4 enzyme and Eu-anti-Tag Antibody in Kinase Buffer A.

-

Prepare a 4X tracer solution in Kinase Buffer A.

-

In a 384-well plate, add 4 µL of the 4X test compound solution to each well.

-

Add 8 µL of the 2X kinase/antibody solution to each well.

-

Add 4 µL of the 4X tracer solution to each well.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

-

Calculate the emission ratio (665 nm / 615 nm) and plot the results against the test compound concentration to determine the IC50 value.

References

- 1. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Ocifisertib Fumarate In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocifisertib Fumarate, also known as CFI-400945 Fumarate, is a potent and selective, orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] As a key regulator of centriole duplication during the cell cycle, PLK4 is a compelling therapeutic target in oncology.[2] Overexpression of PLK4 is observed in a variety of cancer types and is associated with poor prognosis.[3] Ocifisertib induces mitotic disruption and subsequent apoptosis in cancer cells by inhibiting PLK4, making it a promising agent for cancer therapy.[2] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of Ocifisertib Fumarate.

Mechanism of Action

Ocifisertib Fumarate selectively binds to the ATP-binding pocket of PLK4, inhibiting its kinase activity.[4] This inhibition disrupts the process of centriole duplication, leading to mitotic errors, genomic instability, and ultimately, cell death in PLK4-overexpressing tumor cells.[2][3] A key indicator of PLK4 activity is its autophosphorylation at serine 305; inhibition of this event is a direct measure of target engagement by Ocifisertib.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of Ocifisertib.

Table 1: Kinase Inhibitory Activity of Ocifisertib

| Kinase Target | Ki (nM) | IC50 (nM) |

| PLK4 | 0.26 | 2.8 |

| TRKA | 6 | |

| TRKB | 9 | |

| AURKA | 140 | |

| AURKB/INCENP | 98 | |

| TIE2/TEK | 22 | |

| Data sourced from MedChemExpress.[2] |

Table 2: Cellular Growth Inhibition (IC50) by Ocifisertib in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung | 0.005 |

| HCT116+/+ | Colon | 0.004 |

| Colo-205 | Colon | 0.017 |

| OVCAR-3 | Ovarian | 0.018 |

| BT-20 | Breast | 0.058 |

| Cal-51 | Breast | 0.26 |

| SW620 | Colon | 0.38 |

| SKBr-3 | Breast | 5.3 |

| Data sourced from MedChemExpress.[2] |

Table 3: Cellular Autophosphorylation Inhibition (EC50) of Ocifisertib

| Target | Cell Context | EC50 (nM) |

| PLK4 (Serine 305) | Cells overexpressing PLK4 | 12.3 |

| Data sourced from MedChemExpress.[1][2] |

Experimental Protocols

In Vitro PLK4 Kinase Activity Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol is adapted from the LanthaScreen® Eu Kinase Binding Assay and is designed to measure the binding of Ocifisertib to PLK4.

Materials:

-

Recombinant PLK4 enzyme

-

LanthaScreen® Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Assay Buffer

-

Ocifisertib Fumarate

-

DMSO

-

384-well microplates

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of Ocifisertib Fumarate in DMSO.

-

Perform serial dilutions of Ocifisertib in assay buffer to create 4X working solutions.

-

-

Assay Assembly:

-

Add 4 µL of the 4X Ocifisertib dilutions to the wells of a 384-well plate.

-

Prepare a 2X kinase/antibody mixture containing recombinant PLK4 and the Eu-labeled antibody in assay buffer.

-

Add 8 µL of the 2X kinase/antibody mixture to each well.

-

Prepare a 4X tracer solution in assay buffer.

-

Add 4 µL of the 4X tracer solution to each well to initiate the binding reaction.

-

-

Incubation and Detection:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate using a microplate reader capable of detecting Fluorescence Resonance Energy Transfer (FRET).

-

-

Data Analysis:

-

The FRET signal is inversely proportional to the amount of Ocifisertib bound to the kinase.

-

Calculate the percent inhibition for each Ocifisertib concentration relative to DMSO controls.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol details a method to determine cell viability and the growth-inhibitory effects of Ocifisertib.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Ocifisertib Fumarate

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Wash solution (1% v/v acetic acid)

-

Solubilization buffer (10 mM Tris base, pH 10.5)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of Ocifisertib Fumarate and a vehicle control (DMSO).

-

Incubate for the desired period (e.g., 72 hours).

-

-

Cell Fixation:

-

Gently add 50-100 µL of cold 10% TCA to each well to fix the cells.

-

Incubate at 4°C for at least 1 hour.[5]

-

-

Staining:

-

Washing and Solubilization:

-

Data Acquisition:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of growth inhibition against the log of the drug concentration.

-

Western Blot Analysis of PLK4 Phosphorylation

This protocol is designed to assess the effect of Ocifisertib on the autophosphorylation of PLK4 in cultured cells.

References

- 1. Kinase assays and analysis of PLK4 autophosphorylation [bio-protocol.org]

- 2. Autophosphorylation of Polo-like Kinase 4 and Its Role in Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. PLK4 self-phosphorylation drives the selection of a single site for procentriole assembly | Journal of Cell Biology | Rockefeller University Press [rupress.org]

- 5. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jacc.org [jacc.org]

CFI-400945 Fumarate: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CFI-400945 fumarate is a potent and selective, orally bioavailable inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation during cell division.[4][5][6] Aberrant expression of PLK4 has been observed in various cancers, making it an attractive therapeutic target.[2][7] CFI-400945 acts as an ATP-competitive inhibitor, binding to the kinase domain of PLK4 and blocking its enzymatic activity.[2][5][8] This inhibition leads to dysregulated centriole duplication, mitotic defects, aneuploidy, and ultimately, apoptotic cell death in cancer cells.[2][4][5] These application notes provide a comprehensive overview of the use of CFI-400945 fumarate in a cell culture setting, including recommended concentration ranges and detailed experimental protocols.

Mechanism of Action

CFI-400945 fumarate's primary mechanism of action is the inhibition of PLK4.[1][2][3] The effect of CFI-400945 on centriole duplication is bimodal and concentration-dependent:

-

Low Concentrations: At lower concentrations, CFI-400945 can lead to the stabilization of PLK4 by inhibiting its autophosphorylation-mediated degradation. This can paradoxically result in an increase in PLK4 activity, leading to centriole overduplication and subsequent mitotic catastrophe.[4][6]

-

High Concentrations: At higher concentrations, CFI-400945 fully inhibits PLK4 kinase activity, which in turn blocks centriole duplication.[4][6]

Both scenarios result in mitotic errors, genomic instability, and ultimately, cancer cell death.[2][4][5] While highly selective for PLK4, CFI-400945 has been shown to have some off-target activity against other kinases, such as Aurora B kinase (AURKB), TRKA, TRKB, and TIE2/TEK, typically at higher concentrations.[1][2][3]

Figure 1. Simplified signaling pathway of CFI-400945 action.

Data Presentation: In Vitro Efficacy

The effective concentration of CFI-400945 fumarate varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell growth is a key parameter to determine the appropriate concentration range for your experiments.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Cancer | 0.004 |

| A549 | Lung Cancer | 0.005 |

| Colo-205 | Colon Cancer | 0.017 |

| OVCAR-3 | Ovarian Cancer | 0.018 |

| BT-20 | Breast Cancer | 0.058 |

| Cal-51 | Breast Cancer | 0.26 |

| SW620 | Colon Cancer | 0.38 |

| SKBr-3 | Breast Cancer | 5.3 |

Source:[3]

It is important to note that the optimal concentration for a specific experiment may also depend on the desired biological endpoint (e.g., induction of apoptosis, cell cycle arrest, or centriole overduplication). Studies have shown that the anti-cancer effects in lung cancer cells peaked at concentrations of 20–50 nM.[4]

Experimental Protocols

Protocol 1: Determination of IC50 for Cell Viability

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of CFI-400945 fumarate in a cancer cell line of interest using a colorimetric assay such as the Sulforhodamine B (SRB) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

CFI-400945 fumarate

-

DMSO (for stock solution)

-

96-well cell culture plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of CFI-400945 fumarate in DMSO.[1]

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 10 nM to 50 µM).[1] It is recommended to include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

-

Add 20 µL of the diluted compound or vehicle control to the appropriate wells to reach a final volume of 100 µL.[1]

-

-

Incubation:

-

Incubate the plate for a period relevant to the cell line's doubling time, typically 3-5 days.[1]

-

-

Cell Fixation and Staining (SRB Assay):

-

Gently remove the culture medium.

-

Fix the cells by adding 50 µL of ice-cold 10% TCA to each well and incubate at 4°C for 1 hour.[1]

-

Wash the plates five times with water and allow them to air dry completely.

-

Add 50 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

-

Data Acquisition and Analysis:

-

Dissolve the bound SRB dye by adding 100 µL of 10 mM Tris base solution to each well.

-

Read the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

-

Figure 2. Experimental workflow for IC50 determination.

Protocol 2: Analysis of Cell Cycle by Flow Cytometry

This protocol describes how to assess the effect of CFI-400945 fumarate on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry. Treatment with CFI-400945 is expected to cause an increase in the population of cells with >4N DNA content (polyploidy).[4][9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

CFI-400945 fumarate

-

6-well or 10 cm cell culture plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates or 10 cm dishes and allow them to attach overnight.

-

Treat the cells with the desired concentration of CFI-400945 fumarate (e.g., a concentration around the IC50 value or a range of concentrations) and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization, collecting both adherent and floating cells to include the apoptotic population.

-

Wash the cells with ice-cold PBS and centrifuge at a low speed.

-

Resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 30 minutes (or store at -20°C for longer periods).

-

-

Staining and Flow Cytometry:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use appropriate software to analyze the cell cycle distribution based on the DNA content (G1, S, and G2/M phases).

-

Quantify the percentage of cells in each phase and the population of cells with >4N DNA content.

-

Compare the cell cycle profiles of treated cells to the vehicle control.

-

Conclusion

CFI-400945 fumarate is a valuable research tool for investigating the role of PLK4 in cancer biology and for preclinical evaluation of PLK4 inhibition as a therapeutic strategy. The effective concentration is highly dependent on the cell line and experimental goals. It is therefore crucial to perform dose-response studies to determine the optimal concentration for your specific in vitro model. The provided protocols offer a starting point for characterizing the cellular effects of this potent PLK4 inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. glpbio.com [glpbio.com]

- 4. pnas.org [pnas.org]

- 5. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of effects of CFI-400945 and ionizing radiation on DNA damage response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ocifisertib Fumarate Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ocifisertib Fumarate (also known as CFI-400945 Fumarate) is a potent and selective oral inhibitor of polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a critical role in regulating centriole duplication during the cell cycle.[2][3] Overexpression of PLK4 is common in various cancers and is associated with poor prognosis.[3] By inhibiting PLK4, Ocifisertib disrupts mitosis, leading to dysregulated centriole duplication, mitotic defects, genomic instability, and ultimately, apoptosis in cancer cells.[1][2][3] This makes it a promising candidate for antineoplastic therapies.

The Sulforhodamine B (SRB) assay is a robust and widely used colorimetric method to measure cytotoxicity and cell proliferation.[4][5] This assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[6][7] The amount of bound dye is directly proportional to the total protein mass, which can be used as a proxy for the number of living cells.[5][7] It is a reliable method for high-throughput screening of cytotoxic compounds.[8]

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of Ocifisertib Fumarate using the SRB assay and present relevant data for various cancer cell lines.

Mechanism of Action and Signaling Pathway

Ocifisertib selectively inhibits PLK4, a master regulator of centriole formation. Inhibition of PLK4's kinase activity prevents its autophosphorylation, a key step for its function.[1] This disruption leads to failed or aberrant centriole duplication, which in turn causes mitotic errors, such as multipolar spindle formation. These mitotic defects trigger genomic instability and ultimately induce cell cycle arrest and apoptosis, inhibiting tumor cell proliferation.[2][3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. onclive.com [onclive.com]

- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 7. scispace.com [scispace.com]

- 8. canvaxbiotech.com [canvaxbiotech.com]

Application Notes and Protocols: Ocifisertib Fumarate Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ocifisertib Fumarate (CFI-400945 Fumarate) is a potent and selective oral inhibitor of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[1][2][3][4] Overexpression of PLK4 is observed in various cancers and is associated with chromosomal instability and poor prognosis.[5] Ocifisertib induces mitotic defects and apoptosis in cancer cells by disrupting centriole duplication.[1][3] This document provides a detailed protocol for establishing a human tumor xenograft model in mice to evaluate the in vivo efficacy of Ocifisertib Fumarate. The protocol is based on the use of a triple-negative breast cancer cell line, MDA-MB-231, which is known to be sensitive to PLK4 inhibition.[6]

Signaling Pathway and Mechanism of Action

Ocifisertib Fumarate selectively inhibits PLK4, a serine/threonine kinase that plays a critical role in the initiation of centriole duplication during the cell cycle. Inhibition of PLK4 leads to a failure in the formation of new centrioles, resulting in cells with an abnormal number of centrosomes. This disruption of the centrosome cycle leads to mitotic catastrophe, characterized by multipolar spindles and improper chromosome segregation, ultimately triggering apoptotic cell death in cancer cells.

Caption: Mechanism of action of Ocifisertib Fumarate.

Experimental Protocol: MDA-MB-231 Xenograft Model

This protocol details the establishment of a subcutaneous xenograft model using the MDA-MB-231 human breast cancer cell line in immunodeficient mice.

Materials:

-

Cell Line: MDA-MB-231 (human breast adenocarcinoma)

-

Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old

-

Reagents:

-

Ocifisertib Fumarate (CFI-400945 Fumarate)

-

Vehicle for drug formulation (e.g., 0.5% methylcellulose in sterile water)

-

Matrigel® Basement Membrane Matrix (Corning)

-

Phosphate Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

-

Equipment:

-

Laminar flow hood

-

Hemocytometer or automated cell counter

-

Syringes (1 mL) and needles (27-gauge)

-

Calipers

-

Animal housing facility (pathogen-free)

-

Methodology:

-

Cell Culture and Preparation:

-

Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells at 80-90% confluency using Trypsin-EDTA.

-

Wash cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL.[7] Keep the cell suspension on ice.

-

-

Tumor Implantation:

-

Animal Monitoring and Tumor Measurement:

-

Monitor the health and body weight of the mice regularly (at least twice a week).

-

Once tumors are palpable, measure the tumor dimensions using calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Treatment with Ocifisertib Fumarate:

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Treatment Group: Administer Ocifisertib Fumarate orally (e.g., by gavage) at a dose of 7.5 mg/kg daily.[9][10] The drug should be formulated in a suitable vehicle.

-

Control Group: Administer the vehicle alone following the same schedule and route as the treatment group.

-

Continue treatment for a predefined period (e.g., 21 days) or until the humane endpoint is reached.[9][10]

-

-

Endpoint Analysis:

-

The primary endpoint is tumor growth inhibition.

-

Monitor for signs of toxicity (e.g., significant body weight loss, changes in behavior).

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Tumor tissue can be processed for further analysis, such as immunohistochemistry (e.g., for Ki-67 to assess proliferation), western blotting, or RNA sequencing.

-

Experimental Workflow Diagram

Caption: Workflow for the Ocifisertib Fumarate xenograft study.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the Ocifisertib Fumarate xenograft protocol.

Table 1: Dosing and Administration

| Parameter | Value | Reference(s) |

| Drug | Ocifisertib Fumarate (CFI-400945 Fumarate) | [3][4] |

| Animal Model | Athymic Nude Mice | [2][7] |

| Route of Administration | Oral (gavage) | [3][4] |

| Dosage | 7.5 mg/kg | [9][10] |

| Dosing Schedule | Once daily | [9][10] |

| Treatment Duration | 21 days | [9][10] |

| Vehicle | 0.5% Methylcellulose in sterile water | (Typical) |

Table 2: Xenograft Model Parameters

| Parameter | Value | Reference(s) |

| Cell Line | MDA-MB-231 | [7][11] |

| Number of Cells Injected | 5 x 10^6 | [7][8] |

| Injection Volume | 100 µL | [7] |

| Injection Site | Subcutaneous, flank | [1][8] |

| Cell Suspension Vehicle | 1:1 Serum-free medium and Matrigel® | [7][8] |

| Tumor Volume for Randomization | 100-150 mm³ | (Standard) |

Safety and Handling

Standard laboratory safety procedures should be followed when handling Ocifisertib Fumarate, cell lines, and animals. All animal procedures must be approved and conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC). Appropriate personal protective equipment (PPE) should be worn at all times.

References

- 1. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Tumor Xenograft Model [bio-protocol.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

Preparing Ocifisertib Fumarate for In Vivo Efficacy Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ocifisertib Fumarate (also known as CFI-400945 Fumarate) is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication during the cell cycle.[1][2] Its mechanism of action, which leads to mitotic defects and ultimately apoptosis in cancer cells, has positioned it as a promising therapeutic agent in oncology.[2][3] This document provides detailed application notes and protocols for the preparation and in vivo evaluation of Ocifisertib Fumarate, intended to guide researchers in preclinical drug development.

Mechanism of Action and Signaling Pathway